molecular formula C10H20N2 B13318932 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine

Cat. No.: B13318932
M. Wt: 168.28 g/mol
InChI Key: GHRJLJXDRQYMJG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine (CAS 1249745-64-9) is a chemical compound belonging to the 4-aminopiperidine class . It has a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol . The 4-aminopiperidine scaffold is recognized in medicinal chemistry as a valuable building block for the discovery and optimization of novel bioactive molecules . For instance, research has shown that 4-aminopiperidine derivatives can act as inhibitors targeting specific stages of the hepatitis C virus (HCV) life cycle, such as viral assembly . Compounds based on this scaffold have also been investigated as dual inhibitors for targets like cholinesterase and monoamine oxidase, which are relevant for neurological research . Furthermore, the structural features of this compound suggest potential utility as a monomer or intermediate in synthetic chemistry, for example, in the development of stimuli-responsive polymers . As a versatile chemical intermediate, it provides researchers with a core structure for further chemical exploration and development in various fields. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References This product information was compiled from commercial chemical supplier data and scientific literature .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-N-(2-methylprop-2-enyl)piperidin-4-amine

InChI

InChI=1S/C10H20N2/c1-9(2)8-11-10-4-6-12(3)7-5-10/h10-11H,1,4-8H2,2-3H3

InChI Key

GHRJLJXDRQYMJG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine and related piperidin-4-amine derivatives:

Compound Name Substituent on 4-Amino Group Molecular Weight Key Functional Groups Biological Activity/Application Key References
This compound 2-methylprop-2-en-1-yl (allyl) 182.29 (calc.) Allyl, methyl Not explicitly reported N/A
1-methyl-N-(4-nitrophenyl)piperidin-4-amine (174) 4-nitrophenyl 249.29 (calc.) Nitro, aromatic PfPK6 inhibitor (antimalarial)
MBA236 () 2-methylbenzylpropoxy-indole ~550 (estimated) Benzyl, indole, propargyl Dual cholinesterase/MAO inhibitor
1-methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine Thiophene-ethyl 224.37 Thiophene, ethyl High-purity API intermediate
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Allyl-pyrimidine 274.34 (calc.) Allyl, pyrimidine Research applications (unspecified)

Structural and Electronic Differences

  • Allyl vs. Aromatic Substituents : The target compound’s allyl group is less electron-withdrawing than the 4-nitrophenyl group in compound 174 , which may reduce binding affinity to electron-deficient enzyme active sites (e.g., PfPK6) but improve membrane permeability .
  • Bulk and Steric Effects : MBA236’s 2-methylbenzylpropoxy-indole substituent is significantly bulkier than the allyl group, likely improving selectivity for dual enzyme inhibition (cholinesterase/MAO) but reducing metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The allyl group in the target compound confers moderate lipophilicity (clogP ~2.5, estimated), intermediate between the polar 4-nitrophenyl group (clogP ~1.8) and the highly lipophilic 2-methylbenzyl group in MBA236 (clogP ~4.2) .
  • NMR Profiles : Key differences in ¹H NMR signals:
    • Allyl protons: δ ~5.0–5.8 (vinyl CH₂) and δ ~1.7–1.9 (methyl).
    • 4-Nitrophenyl (compound 174 ): δ ~8.0 (aromatic protons) .
  • For example, compound 174 inhibits PfPK6 (IC₅₀ ~0.5 µM), whereas MBA236 shows submicromolar activity against cholinesterases .

Biological Activity

1-Methyl-N-(2-methylprop-2-en-1-yl)piperidin-4-amine, a piperidine derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl group at the nitrogen atom and a 2-methylprop-2-en-1-yl substituent at the 1-position. Its molecular formula is C10H19N\text{C}_{10}\text{H}_{19}\text{N} with a molecular weight of approximately 155.25 g/mol . The structural arrangement contributes to its unique reactivity and biological profile.

1. Neurotransmitter Modulation

Research indicates that this compound exhibits significant interactions with neurotransmitter systems:

  • NMDA Receptor Antagonism : The compound acts as a competitive antagonist at the NMDA receptor, inhibiting glutamate binding, which is crucial for synaptic transmission .
  • β2-Adrenergic Receptor Inhibition : It has been shown to inhibit β2-adrenergic receptors, implicating it in modulation of adrenergic signaling pathways .

2. Antidepressant Effects

Piperidine derivatives, including this compound, have been associated with mood-enhancing properties. Studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels, potentially offering antidepressant effects.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The mechanisms may involve modulation of cell cycle progression and apoptosis pathways, although specific studies are still needed to confirm these effects .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

MechanismDescription
NMDA Receptor InhibitionBlocks glutamate binding, reducing excitotoxicity.
β2-Adrenergic Receptor InhibitionAlters adrenergic signaling pathways, potentially affecting mood and anxiety.
G Protein-Coupled Receptor ActivationEnhances signaling through various GPCRs, influencing multiple physiological processes .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of piperidine derivatives in models of neurodegeneration, suggesting that this compound may mitigate neuronal damage through its receptor interactions .
  • Antitumor Activity : Research focusing on piperidine analogs demonstrated that certain derivatives could inhibit tumor growth in vivo, indicating that this compound might exhibit similar properties .
  • Pharmacological Profiling : Computer-aided evaluations have predicted a broad spectrum of biological activities for this compound, including anti-inflammatory and antimicrobial effects, based on its structural characteristics .

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